![molecular formula C21H14FN3O2 B7694521 2-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide](/img/structure/B7694521.png)
2-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
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Overview
Description
2-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a novel small molecule that has been synthesized for various scientific research applications.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as topoisomerase II and carbonic anhydrase IX, which are involved in cancer progression. It has also been found to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the migration and invasion of cancer cells by modulating the expression of various proteins involved in cell motility. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, indicating its anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its high potency and selectivity towards cancer cells, its ability to cross the blood-brain barrier, and its low toxicity towards normal cells. However, its limitations include its low solubility in water, which can affect its bioavailability, and its high cost of synthesis, which can limit its use in large-scale experiments.
Future Directions
The future directions for the research on 2-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide include the development of more efficient synthesis methods, the identification of its molecular targets and pathways, and the evaluation of its efficacy and safety in preclinical and clinical studies. Moreover, its potential use as a diagnostic tool for cancer and neurodegenerative diseases can also be explored.
Synthesis Methods
The synthesis of 2-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 2-fluorobenzoic acid with 3-aminobenzoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then heated at a specific temperature for a specific time to obtain the desired product. The purity and yield of the product can be improved by using various purification methods such as column chromatography and recrystallization.
Scientific Research Applications
2-fluoro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been used in various scientific research applications such as drug discovery, cancer research, and neuroscience. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to possess neuroprotective and anti-inflammatory properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-fluoro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2/c22-18-12-5-4-11-17(18)20(26)23-16-10-6-9-15(13-16)21-24-19(25-27-21)14-7-2-1-3-8-14/h1-13H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFOEDBNLFBBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
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